molecular formula C9H5FO3 B3381082 7-Fluoro-1-benzofuran-3-carboxylic acid CAS No. 215801-85-7

7-Fluoro-1-benzofuran-3-carboxylic acid

Cat. No.: B3381082
CAS No.: 215801-85-7
M. Wt: 180.13 g/mol
InChI Key: JFTGTPKPRQFGEI-UHFFFAOYSA-N
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Description

7-Fluoro-1-benzofuran-3-carboxylic acid (CAS 215801-85-7) is a fluorinated benzofuran derivative with a molecular formula of C9H5FO3 and a molecular weight of 180.13 g/mol . This compound serves as a versatile chemical building block and key synthetic intermediate in organic chemistry and medicinal chemistry research. It is particularly valuable for constructing more complex molecules for pharmaceutical development and biological testing. Benzofuran scaffolds containing a free carboxylic acid group, such as this one, have demonstrated significant biological activity in scientific research. Studies on structurally related 2-arylbenzofuran-3-carboxylic acids have shown them to be potent inhibitors of Transmembrane protein 16A (TMEM16A), which functions as a calcium-activated chloride channel (CaCC) . These channels are fundamental mediators in numerous physiological processes, including cardiac and neuronal excitation, epithelial secretion, and smooth muscle contraction, making them potential drug targets for conditions like hypertension, asthma, and secretory diarrheas . The presence of the carboxylic acid functional group is critical for this inhibitory activity, as ester analogs of similar benzofuran derivatives do not exhibit TMEM16A/CaCC inhibition . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions; it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTGTPKPRQFGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215801-85-7
Record name 7-fluoro-1-benzofuran-3-carboxylic acid
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Synthetic Methodologies for 7 Fluoro 1 Benzofuran 3 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for Benzofuran-3-carboxylic Acids

Precursor Chemical Synthesis and Functionalization Strategies

The synthesis of benzofuran-3-carboxylic acids typically begins with appropriately substituted phenolic compounds. For the target molecule, 7-Fluoro-1-benzofuran-3-carboxylic acid, a key precursor would be a fluorinated phenol. Functionalization strategies often involve the introduction of a two-carbon unit at the ortho position to the hydroxyl group, which will ultimately form the furan (B31954) ring.

One common approach involves the use of salicylaldehydes, which can be sourced commercially or synthesized from phenols via formylation reactions. organic-chemistry.orgorgsyn.org For instance, a convenient one-pot procedure for synthesizing 3-ethoxycarbonylbenzofurans starts from commercially available salicylaldehydes and ethyl diazoacetate. organic-chemistry.orgorgsyn.org Another strategy involves the reaction of phenols with β-nitroacrylates, which serves as a practical route to benzofuran-3-carboxylates. researchgate.net

The table below outlines some common precursors and their corresponding functionalization methods for the synthesis of benzofuran (B130515) derivatives.

PrecursorFunctionalization ReagentResulting IntermediateReference
Substituted Phenolsβ-nitroacrylatesArenofuran-3-carboxylates researchgate.net
SalicylaldehydesEthyl diazoacetate3-Ethoxycarbonylbenzofurans organic-chemistry.orgorgsyn.org
o-IodophenolsTerminal alkynes2,3-Disubstituted benzofurans organic-chemistry.org
Halogenated hydroxybenzoic acid estersAlkynes (e.g., trialkylsilyl acetylenes)Silyl-protected benzofuran intermediates

Cyclization Reactions and Annulation Techniques

The formation of the benzofuran ring is the critical step in the synthesis. Various cyclization and annulation techniques have been developed to achieve this transformation efficiently.

Intramolecular Cyclization:

Perkin Rearrangement: 3-Halocoumarins can be converted to benzofuran-2-carboxylic acids through a base-catalyzed ring fission followed by intramolecular cyclization of the resulting phenoxide anion. nih.gov

Heck Coupling: An intramolecular Heck coupling of 3-(2-bromophenoxy)acrylic acid esters, catalyzed by palladium, can yield 3-ethoxycarbonyl benzofuran. orgsyn.orgorgsyn.org

Electrophilic Cyclization: The Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, is an effective method for preparing 2,3-disubstituted benzofurans under mild conditions. organic-chemistry.org

Annulation Reactions:

[4+1] Annulation: A phosphine-catalyzed [4+1] annulation of o-hydroxyphenyl ketones with ester-modified allylic carbonates provides a route to functionalized 2,3-disubstituted dihydrobenzofurans. researchgate.net Similarly, a novel phosphine-catalyzed [4+1] cyclization has been developed to construct 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] scaffolds. nih.gov

[3+3] Annulation: A palladium-catalyzed [3+3] annulation strategy involving the reaction of 2-(methylthio)benzofuran-3-carboxylates and 2-hydroxyphenylboronic acids has been used to synthesize coumestan derivatives. acs.org

The following table summarizes some of these key cyclization and annulation reactions.

Reaction TypeStarting MaterialsCatalyst/ReagentProductReference
Perkin Rearrangement3-HalocoumarinsBase (e.g., NaOH)Benzofuran-2-carboxylic acids nih.gov
Intramolecular Heck Coupling3-(2-bromophenoxy)acrylic acid estersPalladium catalyst3-Ethoxycarbonyl benzofuran orgsyn.orgorgsyn.org
Electrophilic Cyclizationo-Iodoanisoles, Terminal alkynesPalladium(II) acetate, Copper(I) iodide2,3-Disubstituted benzofurans organic-chemistry.org
[4+1] Annulationo-Hydroxyphenyl ketones, Allylic carbonatesPPh33-Hydroxy-2,3-disubstituted dihydrobenzofurans researchgate.net
[3+3] Annulation2-(Methylthio)benzofuran-3-carboxylates, 2-Hydroxyphenylboronic acidsPd(PPh3)4, CuTCSubstituted coumestans acs.org

Regioselective and Chemoselective Synthetic Transformations

Controlling the regioselectivity and chemoselectivity is paramount in the synthesis of specifically substituted benzofurans like the 7-fluoro derivative.

Regioselectivity: The choice of starting materials and reaction conditions dictates the substitution pattern of the final product. For instance, in the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, the substitution at any position can be programmed, allowing for the creation of complex substitution patterns. acs.org Palladium-catalyzed direct C-H arylation of benzofurans has been shown to be highly regioselective for the 2-position. mdpi.com

Chemoselectivity: In reactions involving multifunctional molecules, achieving chemoselectivity is crucial. A Rh(III)-catalyzed annulation between salicylaldehydes and diazo compounds demonstrates controllable chemoselectivity, where the addition of AgNTf2 favors the formation of benzofurans. researchgate.net

The synthesis of halogen derivatives of 3-benzofurancarboxylic acids has shown that the reaction conditions can be tuned to achieve selective halogenation at either the benzofuran ring or at a side-chain acetyl group. mdpi.com For example, starting with methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, halogenation can be directed to the C4 position of the benzofuran ring and the acetyl group. mdpi.com

Novel and Emerging Synthetic Routes to this compound Scaffolds

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for constructing benzofuran rings, many of which are applicable to the synthesis of fluorinated derivatives.

Transition-Metal-Catalyzed Approaches (e.g., Palladium, Copper)

Transition-metal catalysis plays a pivotal role in modern benzofuran synthesis, offering high efficiency and selectivity. acs.orgelsevier.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various C-C and C-O bond-forming reactions in benzofuran synthesis. researchgate.netrsc.org

Sonogashira Coupling/Cyclization: A common strategy involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. acs.orgrsc.org This method has been utilized in the total synthesis of natural products containing a benzofuran core. rsc.org

C-H Activation/Functionalization: Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of benzofurans. researchgate.net For example, the reaction of 2-hydroxystyrenes with iodobenzenes via a C-H activation/oxidation tandem reaction provides a novel route to benzofurans. rsc.org

Carbonylative Annulation: A palladium-mediated cascade carboxylative annulation has been developed to construct benzofuran-3-carboxylic acids. amazonaws.com

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for synthesizing benzofurans. acs.org

Coupling/Cyclization of Terminal Alkynes: A ligand-free CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes is an effective method. organic-chemistry.org

Aerobic Oxidative Cyclization: A one-pot, regioselective synthesis of polysubstituted benzofurans from phenols and alkynes can be achieved using a copper catalyst and molecular oxygen. rsc.org This transformation involves a sequential nucleophilic addition and oxidative cyclization. rsc.org

Domino Reactions: Copper(I) iodide-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters provides 2,3-disubstituted benzofurans through a domino transformation involving intermolecular C-C bond formation and subsequent intramolecular C-O bond formation. organic-chemistry.org

The following table provides an overview of some transition-metal-catalyzed approaches.

Metal CatalystReaction TypeSubstratesKey FeaturesReference
PalladiumSonogashira Coupling/Cyclizationo-Iodophenols, Terminal alkynesEfficient C-C and C-O bond formation acs.orgrsc.org
PalladiumC-H Activation/Oxidation2-Hydroxystyrenes, IodobenzenesDirect functionalization of C-H bonds rsc.org
Palladium/CopperSonogashira CouplingTerminal alkynes, IodophenolsCo-catalyst system for intramolecular cyclization acs.org
CopperAerobic Oxidative CyclizationPhenols, AlkynesUse of molecular oxygen as an oxidant rsc.org
CopperDomino C-C/C-O Coupling1-Bromo-2-iodobenzenes, β-keto estersOne-pot synthesis of 2,3-disubstituted benzofurans organic-chemistry.org

Microwave-Assisted and Other Expedited Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity.

A notable application is the microwave-assisted Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids. nih.gov This method significantly reduces the reaction time from several hours to just a few minutes, providing very high yields. nih.gov For instance, the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from its corresponding 3-bromocoumarin was achieved in 99% yield in 5 minutes under microwave irradiation at 300W. nih.gov

Another expedited protocol involves the reaction of β-nitroacrylates and phenols, promoted by indium trichloride under microwave irradiation, to produce benzofuran-3-carboxylates in good to very good yields. researchgate.net

These expedited methods offer a more efficient and environmentally friendly alternative to traditional synthetic procedures.

One-Pot and Multicomponent Reaction Strategies

The synthesis of complex molecules like this compound can be streamlined through one-pot and multicomponent reactions, which combine multiple synthetic steps into a single operation without isolating intermediates. This approach enhances efficiency by reducing reaction time, minimizing solvent usage, and decreasing waste generation.

A notable one-pot, three-step procedure has been described for analogous 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. This sequence typically involves an initial Williamson ether synthesis between a substituted salicylaldehyde and a reagent bearing an active methylene (B1212753) group, followed by in situ hydrolysis of an ester and a final intramolecular cyclization to form the benzofuran ring. mit.edu This strategy offers a straightforward and facile route to complex benzofuran carboxylic acids under mild conditions.

The following table illustrates a representative one-pot sequence for a related benzofuran carboxylic acid synthesis.

StepReaction TypeReagents/ConditionsPurpose
1Williamson Ether SynthesisSubstituted Salicylaldehyde, Ethyl 2-chloromethyl-quinoline-3-carboxylate, K₂CO₃, CH₃CN (reflux)Formation of an ether linkage
2Ester HydrolysisEthanolic KOH (reflux)Conversion of the ester to a carboxylic acid
3Intramolecular CyclizationAcidification (e.g., HCl)Formation of the benzofuran ring system

This interactive table outlines a general one-pot strategy for synthesizing benzofuran carboxylic acid derivatives.

Multicomponent reactions (MCRs) represent another powerful strategy, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. Palladium-catalyzed multicomponent reactions, for example, can be employed to construct highly substituted benzofurans in a convergent manner.

Green Chemistry Principles and Sustainable Synthesis Methods

The application of green chemistry principles to the synthesis of benzofurans is an area of active research, focusing on reducing the environmental impact of chemical processes. Key strategies include the use of alternative energy sources, eco-friendly solvents, and catalytic methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of benzofuran synthesis, it can dramatically reduce reaction times from hours to minutes while often improving yields. For instance, microwave-assisted Perkin rearrangement reactions have been successfully used to prepare benzofuran-2-carboxylic acids in very high yields with reaction times of just five minutes.

Sustainable Solvents: A significant advance in green chemistry is the use of deep eutectic solvents (DESs) as environmentally benign reaction media. A DES, such as a mixture of choline chloride and ethylene glycol, can be used as an eco-friendly solvent for the copper-catalyzed, one-pot synthesis of benzofuran derivatives. These solvents are often biodegradable, have low toxicity, and can enhance reaction rates.

Catalysis: The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry, improving atom economy and reducing waste. Various transition-metal-catalyzed reactions, employing metals like palladium, copper, and ruthenium, are central to modern benzofuran synthesis. These methods allow for the efficient formation of C-C and C-O bonds required for the benzofuran core under milder conditions than traditional methods.

Strategic Introduction of Fluorine and Carboxylic Acid Functionalities

The specific architecture of this compound requires precise strategies for placing the fluorine atom at the C7 position and the carboxylic acid group at the C3 position.

Introduction of the 7-Fluoro Group: The most direct and strategically sound method for introducing the fluorine atom at the 7-position is to begin with a starting material that already contains fluorine at the desired location. A plausible precursor is 3-fluorophenol. labmanager.com The synthesis would proceed by first constructing the benzofuran ring system from this fluorinated precursor. For example, an O-alkylation of 3-fluorophenol with a reagent like ethyl chloroacetate, followed by an intramolecular cyclization (e.g., a Friedel-Crafts-type reaction), would yield a 7-fluorobenzofuran (B1316722) intermediate. The regiochemical outcome is dictated by the directing effects of the substituents on the phenol ring.

Introduction of the 3-Carboxylic Acid Group: There are two primary strategies for installing the carboxylic acid at the C3 position:

Construction from a Precursor: A robust method involves building the benzofuran ring from acyclic precursors in a manner that directly forms the C3-carboxy functionality. A protocol for synthesizing 6-hydroxybenzofuran-3-carboxylic acid starts with a substituted phenol, which undergoes O-alkylation with ethyl chloroacetate, followed by a base-promoted acylation with diethyl oxalate. A key dehydrative cyclization step then forms the benzofuran ring with ester groups at both the C2 and C3 positions. Subsequent selective hydrolysis and decarboxylation steps yield the final C3-carboxylic acid. Current time information in Oost-Vlaanderen, BE. This multi-step, one-pot process demonstrates a powerful approach to building the desired functionality directly into the heterocyclic core.

Functionalization of a Pre-formed Benzofuran: An alternative strategy is to introduce the carboxyl group onto an existing 7-fluorobenzofuran core. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic systems. youtube.comdigitellinc.com Treatment of 7-fluorobenzofuran with the Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) would introduce a formyl (-CHO) group, primarily at the electron-rich C3 position. acs.orgacs.org The resulting 7-fluoro-1-benzofuran-3-carbaldehyde can then be readily oxidized to the desired this compound using standard oxidizing agents.

Chemical Reactivity and Mechanistic Studies of 7 Fluoro 1 Benzofuran 3 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran ring system is generally characterized as an "electron-rich" or "π-excessive" heteroaromatic compound. rsc.org This inherent electron density makes the ring highly reactive towards electrophilic substitution. researchgate.net For the parent benzofuran molecule, resonance analysis indicates that electrophilic attack should preferentially occur at the C2 or C3 position. rsc.org However, in 7-Fluoro-1-benzofuran-3-carboxylic acid, the C3 position is already substituted. The presence of the electron-withdrawing carboxylic acid group at C3 and the electronegative fluorine atom at C7 deactivates the ring system towards electrophilic attack compared to unsubstituted benzofuran.

Research on substituted benzofurans provides insight into potential reaction pathways. For instance, Vilsmeier formylation of certain benzofuran derivatives introduces a formyl group at the C2 position. researchgate.net Friedel-Crafts aroylation has also been shown to proceed at the C3-position of 2-substituted benzofurans. researchgate.net In the case of this compound, electrophilic substitution would be directed by the existing substituents. The fluorine at C7, despite its inductive withdrawal, is an ortho-, para-director, while the deactivating carboxylic group at C3 would further influence the regioselectivity, making positions C4 and C6 potential sites for substitution, albeit under forcing conditions. Studies on related compounds have shown that halogenation can occur on the benzene (B151609) ring portion of the benzofuran system. For example, bromination of a 5-hydroxy-benzofuran ester derivative resulted in substitution at the C4 position. mdpi.com

Nucleophilic aromatic substitution on the benzofuran ring is less common and typically requires activation by strong electron-withdrawing groups or the presence of a good leaving group.

Transformations Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group at the C3 position is a versatile functional handle for synthesizing a wide array of derivatives through standard organic transformations. libretexts.org

Esterification The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. masterorganicchemistry.comyoutube.com This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of an alcohol. The reaction is an equilibrium process, and removal of water can drive it to completion. masterorganicchemistry.com For this compound, this provides a direct route to various ester derivatives. Another method involves reacting the acid with a methylating agent like dimethyl sulphate in the presence of a base such as potassium carbonate. mdpi.com

Reactant 1Reactant 2ConditionsProduct
This compoundMethanolH₂SO₄ (catalyst), RefluxMethyl 7-fluoro-1-benzofuran-3-carboxylate
This compoundEthanolTsOH (catalyst), RefluxEthyl 7-fluoro-1-benzofuran-3-carboxylate

Amidation Direct condensation of a carboxylic acid with an amine to form an amide is challenging and usually requires activation of the carboxylic acid. umich.edu A common strategy is to use a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl group of the acid into a better leaving group. nih.govlibretexts.org Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂). libretexts.org This highly electrophilic intermediate then readily reacts with an amine to yield the corresponding amide. libretexts.org Titanium tetrachloride (TiCl₄) has also been employed as a mediator for the direct condensation of carboxylic acids and amines. nih.gov

Reactant 1Reactant 2ReagentsProduct
This compoundAnilineEDCI, DCMN-phenyl-7-fluoro-1-benzofuran-3-carboxamide
This compoundMorpholine1. SOCl₂ 2. Morpholine(7-fluoro-1-benzofuran-3-yl)(morpholino)methanone

Reduction The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The reaction typically proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, resulting in the complete reduction of the carbonyl to a methylene (B1212753) group attached to the hydroxyl. libretexts.org This would convert this compound into (7-fluoro-1-benzofuran-3-yl)methanol.

Reactivity Induced by the 7-Fluoro Substitution

The fluorine atom at the C7 position significantly impacts the electronic environment of the benzofuran ring. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) via its lone pairs. This combination deactivates the benzene ring towards electrophilic substitution compared to unsubstituted benzene.

Heterocyclic Ring Opening and Rearrangement Pathways

The benzofuran ring is a stable aromatic system and does not readily undergo ring-opening or rearrangement reactions under normal conditions. However, under specific and often harsh conditions, cleavage of the heterocyclic ring can be induced. For example, some ethereal solvents are known to undergo ring-opening in the presence of strong Lewis acids like TiCl₄, suggesting that the furan (B31954) portion of the benzofuran ring could be susceptible under similar conditions. nih.gov

A notable reaction involving the cleavage and re-formation of related heterocyclic systems is the Perkin rearrangement. This reaction is used to synthesize benzofuran-2-carboxylic acids from 3-halocoumarins. nih.gov The mechanism involves a base-catalyzed ring fission of the coumarin's lactone ring, followed by an intramolecular nucleophilic attack and cyclization to form the benzofuran ring. nih.gov While this is a synthetic route to, rather than a reaction of, the target scaffold, it demonstrates that the ester linkage within a related heterocyclic system (coumarin) can be opened, leading to a rearrangement. This suggests that derivatives of this compound, particularly those where the carboxylic acid is converted into a lactone with the benzene ring, could potentially undergo similar transformations.

Detailed Reaction Mechanism Elucidation for Derivatization

The derivatization of this compound primarily involves nucleophilic acyl substitution at the carbonyl carbon. The mechanisms for these key transformations have been well-elucidated.

Mechanism of Fischer Esterification: The Fischer esterification is a multi-step, reversible process catalyzed by acid. masterorganicchemistry.comyoutube.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol (the nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com

Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester, yielding the final ester product.

Mechanism of Amidation via an Activated Intermediate (DCC): The use of a coupling agent like dicyclohexylcarbodiimide (DCC) facilitates amide bond formation. umich.edulibretexts.org

Activation: The carboxylic acid adds to one of the double bonds of the DCC molecule, forming a highly reactive O-acylisourea intermediate. This is a very good leaving group. umich.edu

Nucleophilic Attack: The amine (nucleophile) attacks the carbonyl carbon of the activated O-acylisourea intermediate.

Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, forming the amide bond and releasing dicyclohexylurea as a byproduct. umich.edulibretexts.org

Computational and Theoretical Investigations of 7 Fluoro 1 Benzofuran 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, like Density Functional Theory (DFT), are used to predict molecular geometry, electronic distribution, and reactivity. For many benzofuran (B130515) derivatives, these calculations have provided significant insights. However, specific studies applying these methods to 7-Fluoro-1-benzofuran-3-carboxylic acid are not present in the surveyed literature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating parameters such as electron density and electrostatic potential, DFT can predict sites within a molecule that are susceptible to electrophilic or nucleophilic attack. Studies on similar molecules like 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid have utilized DFT (specifically the B3LYP/6-311++G(d,p) level of theory) to analyze their structural and electronic properties. Such analyses for this compound would be valuable but are not found in the available research.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For instance, FMO analysis has been conducted on 7-methoxy-benzofuran-2-carboxylic acid and other benzofuran derivatives to understand their charge transfer interactions and reactivity. A specific FMO analysis for this compound has not been identified.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. These simulations can reveal how a molecule like this compound might change its shape in different environments, which is critical for understanding its biological activity and interactions. While MD simulations are a standard tool in computational chemistry, specific studies applying this technique to analyze the conformational landscape and stability of this compound are not documented in the searched scientific literature.

In Silico Modeling of Molecular Interactions (e.g., Protein-Ligand Docking)

In silico modeling, particularly protein-ligand docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. For example, docking studies have been performed on various benzofuran derivatives to investigate their potential as inhibitors of enzymes like ERAP1. These studies show how the benzofuran core can interact with amino acid residues in a protein's binding site. However, specific docking studies detailing the binding modes and interaction profiles of this compound with any protein target are not reported in the available literature.

Computational Assessment of Reaction Energetics and Transition States

Computational methods are used to calculate the energy changes that occur during a chemical reaction, including the energies of reactants, products, and the transition states that connect them. This information is vital for understanding reaction mechanisms and predicting reaction rates. While synthetic routes for benzofuran-3-acetic acids have been described, involving rearrangements of coumarins, detailed computational assessments of the reaction energetics and transition state structures for the synthesis or reactions of this compound are not available.

Prediction of Spectroscopic Signatures Based on Theoretical Models

Theoretical models, often based on DFT, can predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure. For related compounds like 1-benzofuran-2-carboxylic acid, theoretical vibrational frequencies have been calculated and shown to be in good agreement with experimental FT-IR spectra. There are no such published theoretical predictions for the spectroscopic signatures of this compound.

Structure Activity Relationship Sar Studies of 7 Fluoro 1 Benzofuran 3 Carboxylic Acid and Its Analogs Mechanistic and in Vitro Focus

Design and Synthesis of 7-Fluoro-1-benzofuran-3-carboxylic acid Analogs for SAR Probing

The design and synthesis of analogs of this compound are pivotal for exploring structure-activity relationships (SAR). researchgate.netnih.gov These studies often involve modifications at various positions of the benzofuran (B130515) core, the carboxylic acid group, and the fluorine substituent to understand their influence on biological activity.

A common synthetic route to benzofuran-3-carboxylic acid derivatives starts from substituted phenols. For instance, 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can serve as a starting material, which can then be subjected to reactions like methylation and halogenation to produce a variety of analogs. mdpi.com The synthesis of more complex derivatives may involve multi-step reactions. nih.gov For example, 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid has been synthesized through such a process. nih.gov

The introduction of different functional groups allows for a systematic investigation of their effects. For instance, the synthesis of a series of 3-methyl-1-benzofuran derivatives has been undertaken to screen for antiproliferative activity. nih.gov Similarly, novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized to inhibit poly(ADP-ribose)polymerase-1 (PARP-1). researchgate.net

The synthesis of these analogs can also be guided by computational studies to predict their binding modes and potential activity. nih.gov The strategic placement of substituents on the benzofuran ring is a key aspect of the design process, aiming to enhance interactions with biological targets. nih.gov

Impact of Fluorine Substitution on Molecular Recognition and Target Binding Affinity (In Vitro Models)

The incorporation of fluorine into the benzofuran scaffold can significantly influence molecular recognition and binding affinity. nih.govmdpi.com Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can alter the electronic and conformational properties of the molecule. nih.govbeilstein-journals.orgrsc.org

In the context of target binding, fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity. nih.govescholarship.org For example, in studies of benzofuran inhibitors of ERAP1, the fluorine atom was observed to point toward specific amino acid residues in the binding pocket, suggesting a role in stabilizing the protein-ligand complex. nih.gov The position of the fluorine atom on the benzofuran ring is critical and can determine the nature and strength of these interactions. rsc.org

Role of the Carboxylic Acid Group and its Derivatizations in Modulating Activity

Derivatization of the carboxylic acid group is a common strategy to modulate the activity and pharmacokinetic properties of benzofuran-based compounds. nih.gov Common derivatizations include conversion to esters, amides, and bioisosteric replacements like tetrazoles. nih.govthermofisher.com

The impact of these modifications on activity can be profound. For example, in the development of ERAP1 inhibitors, it was found that converting the carboxylic acid to a methyl ester or a carboxamide resulted in a loss of activity. nih.gov However, replacing the carboxylic acid with a tetrazole moiety led to a 2.5-fold increase in activity, demonstrating the importance of this position for potent inhibition. nih.gov Similarly, the synthesis of benzofuran-2-carboxamide (B1298429) derivatives has been explored to generate compounds with diverse biological activities. nih.gov

The choice of derivatization can influence not only the binding affinity but also properties like cell permeability and metabolic stability. nih.gov Therefore, a range of derivatives is often synthesized and tested to identify the optimal modification for a given biological target.

Structure-Based Approaches for Identifying Molecular Targets (Non-human focus)

Structure-based approaches are instrumental in identifying the molecular targets of this compound and its analogs, particularly in non-human and in vitro settings. researchgate.netnih.govnih.gov These methods leverage the three-dimensional structures of both the compound and potential biological targets to predict and validate interactions.

Docking studies are a primary computational tool used in this context. nih.govnih.gov By simulating the binding of a ligand to a protein's active site, docking can predict the binding pose and estimate the binding affinity. For instance, docking studies of benzofuran derivatives with the enzyme ERAP1 suggested that these compounds could bind to a regulatory site. nih.gov The carboxylic acid group was predicted to form key hydrogen bonds with specific arginine and lysine (B10760008) residues. nih.gov Similarly, docking has been used to study the binding of benzofuran derivatives to other targets like PI3K/VEGFR2. nih.gov

X-ray crystallography provides experimental validation of the binding modes predicted by docking. lookchem.com Obtaining a co-crystal structure of a benzofuran analog bound to its target protein offers a detailed, atomic-level view of the interactions. This information is invaluable for understanding the basis of activity and for guiding further optimization of the lead compound. For example, X-ray structures of benzofuran-2-carboxylic acid derivatives bound to Pim-1 kinase have revealed important salt-bridge and hydrogen bond interactions. lookchem.com

In vitro binding assays are also crucial for confirming target engagement. These assays, such as fluorescence spectroscopy, can measure the binding affinity of a compound for a specific protein. nih.gov For example, studies with bovine serum albumin (BSA) as a model protein have been used to investigate the protein binding ability of benzofuran derivatives. nih.gov

These structure-based methods, combining computational prediction with experimental validation, are powerful tools for elucidating the molecular mechanisms of action of novel compounds and for identifying their specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Studies

Quantitative Structure-Activity Relationship (QSAR) and chemoinformatic studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These approaches are valuable for understanding the key structural features that govern the activity of this compound analogs and for predicting the activity of new, unsynthesized compounds.

In QSAR studies, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

For fluorinated benzofuran derivatives, QSAR models can help to quantify the impact of fluorine substitution at different positions on the ring. For example, a QSAR study on a series of benzothiazoles revealed that the presence of an electron-withdrawing group like fluorine, in the form of a -CF3 group, enhanced the cytotoxic activity against certain cancer cell lines. mdpi.com

Chemoinformatic tools are also employed to analyze large datasets of chemical structures and biological activities. These tools can be used for tasks such as similarity searching, clustering, and building predictive models. For instance, applying Lipinski's rule of five, a chemoinformatic filter, can help to predict the "drug-likeness" of newly designed benzofuran derivatives. researchgate.net

Investigation of Inhibitory Activities Against Specific Enzymes or Receptors (In Vitro, Non-clinical)

In vitro studies have demonstrated that this compound and its analogs can exhibit inhibitory activity against a range of specific enzymes and receptors in non-clinical settings. nih.govnih.gov These investigations are crucial for identifying the molecular targets of these compounds and for understanding their mechanism of action.

One notable target is ERAP1 (Endoplasmic Reticulum Aminopeptidase 1) , an enzyme involved in antigen presentation. A series of benzofuran derivatives were identified as inhibitors of ERAP1. nih.gov Docking studies suggested that these compounds bind to an allosteric site on the enzyme. nih.gov The carboxylic acid group of the inhibitors was found to be essential for activity, forming key interactions with arginine and lysine residues in the binding pocket. nih.gov

Another important class of targets is kinases , which are key regulators of cellular processes and are often implicated in cancer. Benzofuran-2-carboxylic acid derivatives have been discovered as potent inhibitors of Pim-1 kinase , a serine/threonine kinase involved in oncogenic processes. lookchem.com X-ray crystal structures of these inhibitors bound to Pim-1 revealed the specific interactions responsible for their potent inhibition. lookchem.com Furthermore, certain benzofuran derivatives have shown dual inhibitory effects against PI3K (Phosphatidylinositol-3-kinase) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , both of which are important targets in cancer therapy. nih.gov

Benzofuran derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) , an enzyme involved in the breakdown of the neurotransmitter acetylcholine. mdpi.com This line of research is relevant to the development of treatments for Alzheimer's disease. mdpi.com

In addition to enzymes, benzofuran analogs have been shown to interact with receptors. For example, some derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) receptor , which plays a role in the innate immune response and has antiviral activity. nih.gov

These in vitro studies highlight the diverse range of enzymes and receptors that can be targeted by this compound and its analogs, underscoring the potential of this chemical scaffold for the development of new therapeutic agents.

Table of SAR Findings for Benzofuran Analogs

Modification Position Effect on Activity Target(s) Reference(s)
Fluorine Substitution 7-position Can enhance binding affinity ERAP1 nih.gov
Carboxylic Acid to Tetrazole 3-position 2.5-fold increase in activity ERAP1 nih.gov
Carboxylic Acid to Ester/Amide 3-position Loss of activity ERAP1 nih.gov
Halogenation (Br, Cl, F) Various Significant increase in anticancer activity Various cancer cell lines nih.gov

Table of Inhibitory Activities of Benzofuran Analogs

Compound Class Target Enzyme/Receptor IC50/EC50 Cell Line/Assay Reference(s)
Benzofuran derivatives ERAP1 Varies Biochemical assay nih.gov
Benzofuran-2-carboxylic acids Pim-1 Kinase Potent inhibition Enzyme assay lookchem.com
Benzofuran derivatives PI3K/VEGFR-2 nM range - nih.gov

Applications of 7 Fluoro 1 Benzofuran 3 Carboxylic Acid in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Key Building Block for the Synthesis of Complex Organic Molecules

The structural features of 7-Fluoro-1-benzofuran-3-carboxylic acid, namely the reactive carboxylic acid group and the modifiable aromatic ring system, position it as a critical starting material for the synthesis of more intricate molecular architectures. The carboxylic acid moiety provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry for linking molecular fragments. enamine.net

Organic chemists can leverage this building block to construct complex molecules through multi-step synthetic sequences. For instance, the carboxylic acid can be converted to an acid chloride or activated with coupling agents to facilitate reactions with a diverse range of amines or alcohols, leading to the formation of amides and esters, respectively. Furthermore, the benzofuran (B130515) ring itself can undergo various substitution reactions, allowing for the introduction of additional functional groups that can be used for further molecular elaboration. The presence of the fluorine atom can also influence the regioselectivity of these reactions, providing a level of control in the synthetic strategy.

While specific examples detailing the use of this compound in the total synthesis of a named complex natural product are not prevalent in publicly available literature, its role as a precursor for structurally diverse compounds is evident from the numerous commercially available derivatives. These derivatives often serve as intermediates in proprietary drug discovery programs.

Scaffold Derivatization for Novel Chemical Entity Generation in Research

The derivatization of the this compound scaffold is a key strategy in the quest for novel chemical entities with potential therapeutic applications. In drug discovery, the systematic modification of a core structure, or scaffold, allows for the exploration of the chemical space around a known pharmacophore to optimize biological activity, selectivity, and pharmacokinetic properties. nih.gov

The this compound scaffold offers multiple points for diversification:

The Carboxylic Acid Group: As previously mentioned, this group is readily converted into a wide array of functional groups, including amides, esters, and ketones. This allows for the introduction of various substituents that can probe binding pockets of biological targets and establish key interactions, such as hydrogen bonds.

The Furan (B31954) Ring: While generally less reactive than the benzene (B151609) ring, the furan moiety can also be a site for chemical modification, offering another avenue for structural diversification.

A variety of derivatives of this compound have been synthesized and are commercially available, indicating their use in the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Table 1: Examples of Commercially Available Derivatives of this compound for Research

Derivative NameCAS NumberMolecular FormulaNotes
This compound215801-85-7C₉H₅FO₃The parent scaffold. acs.org
7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid852388-66-0C₁₀H₇FO₃A regioisomeric derivative with altered substitution pattern. sigmaaldrich.com
5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid83397109-73-9C₉H₄ClFO₃A di-halogenated derivative for exploring the effects of multiple halogen substitutions. uni.lu

Development of Research Probes and Chemical Tools for Biological Studies

The inherent biological activity of the benzofuran scaffold makes its derivatives, including this compound, attractive candidates for the development of research probes and chemical tools. scienceopen.com These specialized molecules are designed to investigate biological systems by selectively interacting with specific proteins or pathways.

The fluorine atom in this compound can be particularly useful in this context. The stable isotope of fluorine, ¹⁹F, is a powerful nucleus for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F-NMR is a sensitive technique that can be used to study protein-ligand interactions, as the chemical shift of the fluorine atom is highly sensitive to its local environment. A small molecule containing a fluorine atom, such as a derivative of this compound, can be used as a spy molecule to report on its binding to a target protein, providing valuable information about the binding site and the conformational changes that occur upon binding.

Furthermore, the carboxylic acid group can be used to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the benzofuran scaffold. This creates chemical probes that can be used in a variety of biological assays, including fluorescence microscopy, flow cytometry, and affinity purification experiments, to visualize and study the localization and interactions of the target protein within a cell or organism. While specific research probes based on this compound are not widely reported in the literature, the principles of probe design suggest its potential in this area.

Potential Applications in Polymer Chemistry and Functional Material Development (Synthetic Focus)

The benzofuran moiety is a recognized structural element in the design of organic materials, including those with applications in organic electronics such as organic transistors. rsc.org The rigid, planar structure and the π-conjugated system of the benzofuran ring are conducive to the formation of ordered molecular assemblies, which are essential for efficient charge transport in organic semiconductor materials.

This compound, with its combination of a fluorinated aromatic system and a reactive carboxylic acid, presents opportunities for the synthesis of novel functional polymers. The fluorine substitution can enhance the electron-accepting properties of the benzofuran unit, which is a desirable characteristic for n-type organic semiconductors.

The carboxylic acid group can be utilized as a monomer for polymerization reactions. For example, it could be converted into an ester or amide that contains a polymerizable group, such as a vinyl or acetylene (B1199291) moiety. Subsequent polymerization could lead to polymers with pendant 7-fluoro-1-benzofuran units. Alternatively, the carboxylic acid could be used in condensation polymerization reactions with appropriate di- or poly-functional co-monomers to create polyesters or polyamides where the benzofuran unit is incorporated into the polymer backbone.

While the direct polymerization of this compound has not been extensively documented, studies on related benzofuran-containing polymers suggest the potential for creating materials with interesting optical and electronic properties. acs.org The synthesis of such polymers would be a key focus, with subsequent characterization of their material properties to assess their suitability for applications in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Table 2: Potential Polymerization Strategies for this compound

Polymerization StrategyMonomerResulting Polymer TypePotential Application
Chain-growth polymerizationVinyl ester or amide of this compoundPolymer with pendant benzofuran unitsOrganic electronic devices
Step-growth polymerizationThis compound with a diol or diaminePolyester or polyamide with benzofuran units in the backboneHigh-performance plastics, functional coatings

Advanced Analytical Methodologies for Research on 7 Fluoro 1 Benzofuran 3 Carboxylic Acid

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating 7-Fluoro-1-benzofuran-3-carboxylic acid from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the premier method for the analysis and purification of aromatic carboxylic acids. For this compound, a C18 column is typically employed, which separates compounds based on their hydrophobicity. The mobile phase generally consists of an aqueous component (often with an acid modifier like 0.1% formic or acetic acid to suppress the ionization of the carboxylic acid and ensure sharp peaks) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound while separating it from impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the benzofuran (B130515) ring system exhibits strong absorbance. The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. usherbrooke.ca Therefore, a derivatization step is essential to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. colostate.edulmaleidykla.lt A common method is esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst. mdpi.com Alternatively, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. usherbrooke.ca Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides definitive identification based on the molecular ion peak and the characteristic fragmentation pattern of the derivative. researchgate.net

Table 1: Representative Chromatographic Conditions for Analysis
ParameterHPLCGC-MS (after derivatization)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas A: Water + 0.1% Formic AcidB: AcetonitrileHelium at 1 mL/min
Gradient/Temperature Program 10-90% B over 20 min100°C (2 min), then to 280°C at 10°C/min
Detector UV at 254 nmMass Spectrometer (Electron Ionization)
Expected Outcome Single sharp peak indicating high puritySingle peak with characteristic m/z

Advanced Spectroscopic Methodologies for Structural Elucidation (e.g., High-Resolution NMR, 2D NMR, IR)

Spectroscopic techniques are crucial for the unambiguous determination of the molecular structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. openstax.orglibretexts.org The spectrum of this compound is expected to show several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. openstax.orglibretexts.org The C=O stretching of the carbonyl group, conjugated with the benzofuran ring, will appear around 1680-1710 cm⁻¹. libretexts.org Other significant peaks include C-O stretching (1200-1300 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and a C-F stretching vibration, which is typically found in the 1000-1250 cm⁻¹ region. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment.

¹H NMR: The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically around 12-13 ppm. libretexts.org The proton at the C2 position of the furan (B31954) ring will likely be a singlet or a narrow doublet due to coupling with the fluorine atom, appearing around 8.0-8.5 ppm. The aromatic protons on the benzene (B151609) ring (H-4, H-5, H-6) will present as a complex multiplet system due to proton-proton and proton-fluorine couplings. mdpi.commdpi.com

¹³C NMR: The carbonyl carbon of the carboxylic acid will resonate at approximately 165-175 ppm. libretexts.org The carbon atom attached to the fluorine (C-7) will show a large coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. Other carbons in the aromatic ring will also exhibit smaller C-F couplings. The carbons of the benzofuran skeleton will appear in the typical aromatic region (110-160 ppm). nih.govmdpi.com

2D NMR Spectroscopy: Two-dimensional NMR techniques like COSY and HMBC are essential for assigning the complex signals in the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, which is vital for tracing the connectivity of the protons in the aromatic ring (H-4, H-5, and H-6). researchgate.netsdsu.edu

Table 2: Predicted NMR Spectroscopic Data (in DMSO-d₆)
NucleusTechniquePredicted Chemical Shift (δ, ppm)Key Correlations / Multiplicity
¹H 1D NMR~13.0br s, COOH
~8.3s (or d, 4JHF), H-2
7.4-7.9m, H-4, H-5, H-6
¹³C 1D NMR~168C=O
~155 (d, ¹JCF ≈ 245 Hz)C-7
110-150Aromatic & Furan Carbons
2D COSYH-4 ↔ H-5, H-5 ↔ H-6Proton-proton couplings
HMBCH-2 → C=O, C-3a, C-7aLong-range proton-carbon couplings

Mass Spectrometry Techniques for Molecular Characterization (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids. nih.govnih.gov In negative ion mode, this compound will readily deprotonate to form the carboxylate anion [M-H]⁻. Tandem MS (MS/MS) of this precursor ion can provide structural information. A characteristic fragmentation pathway for benzofuran carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. researchgate.net Further fragmentation of the benzofuran ring can also be observed, providing additional structural confirmation. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). epa.govresearchgate.net This level of precision allows for the unambiguous determination of the compound's elemental formula. researchgate.netwaters.com For this compound (C₉H₅FO₃), HRMS is critical to differentiate it from other potential isobaric compounds and to confirm successful synthesis.

Table 3: Expected High-Resolution Mass Spectrometry Data
IonCalculated Exact MassObserved Mass (Hypothetical)Mass Error (ppm)
[M-H]⁻ 179.01500179.01521.1
[M+H]⁺ 181.02956181.0293-1.4
[M+Na]⁺ 203.01150203.0111-2.0

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a single crystal. While a specific crystal structure for this compound may not be published, the expected solid-state structure can be inferred from related benzofuran derivatives. researchgate.net The analysis would confirm the planarity of the fused benzofuran ring system. A key feature of carboxylic acids in the solid state is their propensity to form centrosymmetric dimers via strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. This dimerization would be the dominant interaction governing the crystal packing.

Table 4: Plausible Crystallographic Data
ParameterExpected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P-1 (common for centrosymmetric dimers)
Key Interactions O-H···O hydrogen bonds forming R²₂(8) ring motif
Molecular Feature Planar benzofuran core

Electron Paramagnetic Resonance (EPR) Spectroscopy for Mechanistic Insights

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. wikipedia.orglibretexts.org The parent molecule, this compound, is a diamagnetic species (all electrons are paired) and therefore is EPR-silent.

However, EPR spectroscopy can be an invaluable tool for gaining mechanistic insights into reactions where this compound is either formed from a radical precursor or reacts to generate a radical intermediate. libretexts.orgutsa.edu For example, if the compound were subjected to an oxidative process (e.g., reaction with hydroxyl radicals), EPR could be used in conjunction with spin-trapping techniques to detect and identify the transient benzofuranyl radical intermediates formed. acs.org The hyperfine coupling constants and the g-factor obtained from the EPR spectrum would provide detailed information about the electronic structure of the radical and the distribution of the unpaired electron, revealing the most reactive sites on the molecule. libretexts.org This information is critical for understanding reaction mechanisms, degradation pathways, or potential metabolic transformations involving radical species.

Future Directions and Research Gaps in the Study of 7 Fluoro 1 Benzofuran 3 Carboxylic Acid

Exploration of Unexplored Synthetic Avenues and Methodological Challenges

While general synthetic routes to benzofuran (B130515) cores are well-established, dedicated methodologies for the efficient and regioselective synthesis of 7-Fluoro-1-benzofuran-3-carboxylic acid are not extensively documented. scienceopen.comrsc.org Future research should focus on developing novel synthetic strategies that offer high yields and scalability. A significant research gap exists in the functionalization of the 7-fluoro-benzofuran scaffold, presenting methodological challenges and opportunities for innovation. The development of robust methods for derivatization at various positions on the benzofuran ring would be a valuable contribution to synthetic chemistry. researchgate.net

Key areas for investigation include:

Novel Cyclization Strategies: Investigating new catalyst systems, such as transition metals or organocatalysts, for the construction of the 7-fluorobenzofuran (B1316722) ring system could lead to more efficient and environmentally benign syntheses. scienceopen.com

Post-Synthesis Functionalization: Developing methods for the selective modification of the benzene (B151609) and furan (B31954) rings of this compound would enable the creation of diverse chemical libraries for screening.

Flow Chemistry Applications: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.

Commercial availability of this compound is currently limited, with suppliers often providing it for early discovery research without extensive analytical data. sigmaaldrich.comchemscene.comchemscene.com This underscores the need for more academic and industrial research into its synthesis and characterization.

Emerging Computational and Theoretical Applications for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and activities of novel compounds. For this compound, there is a clear research gap in the application of these methods. Future studies could employ a range of computational techniques to build predictive models.

Table 1: Potential Computational Studies for this compound

Computational MethodResearch GoalPotential Impact
Quantitative Structure-Activity Relationship (QSAR) To correlate the structural features of derivatives with their biological activities. nih.govresearchgate.netresearchgate.netGuide the design of more potent and selective analogs for various therapeutic targets.
Molecular Docking To predict the binding modes of the compound and its derivatives with specific biological targets. nih.govIdentify potential protein targets and elucidate mechanisms of action at a molecular level.
ADME/Tox Prediction To forecast the absorption, distribution, metabolism, excretion, and toxicity profiles.Prioritize compounds with favorable drug-like properties for further experimental evaluation.
Density Functional Theory (DFT) Calculations To understand the electronic structure, reactivity, and spectroscopic properties. researchgate.netProvide insights into the fundamental chemical nature of the compound and its reactivity patterns.

In silico studies on related benzofuran derivatives have demonstrated the utility of these approaches in identifying promising drug candidates and understanding their interactions with biological systems. nih.gov Applying these methods specifically to this compound would accelerate its development for various applications.

Discovery of Novel Reactivity Patterns and Chemical Transformations

The reactivity of the benzofuran nucleus is known, but the influence of the 7-fluoro substituent on the reactivity of this compound is an unexplored area. rsc.org Future research should aim to uncover novel reactivity patterns and chemical transformations. A particularly interesting avenue would be the investigation of ring-opening reactions, which can provide access to highly functionalized phenolic derivatives. researchgate.net

Potential areas for exploration include:

Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of these reactions on the fluorinated benzene ring.

Reactions at the Carboxylic Acid Moiety: Exploring a wide range of transformations of the carboxylic acid group to generate diverse amides, esters, and other derivatives. researchgate.net

Transition-Metal Catalyzed Cross-Coupling Reactions: Utilizing the carbon-halogen bond for the introduction of new substituents.

Photochemical and Radical Reactions: Investigating the behavior of the compound under various photochemical and radical conditions to access unique chemical space.

Understanding the unique reactivity imparted by the fluorine atom is crucial for the strategic design of new synthetic routes and the development of novel compounds.

Development of Advanced Materials Based on 7-Fluoro-1-benzofuran Scaffolds

Benzofuran-based compounds have shown promise in the development of advanced organic materials. rsc.org However, the potential of this compound as a building block for functional materials remains largely unexplored. The presence of the fluorine atom can impart unique properties, such as enhanced thermal stability and altered electronic characteristics, making it an attractive candidate for materials science applications.

Future research in this area could focus on:

Polymer Synthesis: The carboxylic acid functionality allows for the incorporation of the 7-fluoro-1-benzofuran scaffold into polyesters and polyamides. A study on poly(benzofuran-co-arylacetic acid) demonstrates the feasibility of polymerizing benzofuran carboxylic acids. rsc.org

Organic Electronics: Investigating the potential of derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Fluorescent Materials: The benzofuran core is a known fluorophore, and the introduction of a fluorine atom could modulate its photophysical properties for applications in sensors and imaging agents.

Table 2: Potential Material Applications for this compound Derivatives

Material TypePotential ApplicationRationale
Polymers High-performance plastics, specialty coatingsFluorine can enhance thermal and chemical resistance.
Organic Semiconductors Transistors, solar cellsThe conjugated benzofuran system can be tuned for desired electronic properties.
Fluorescent Dyes Bio-imaging, chemical sensorsThe fluorinated scaffold may offer improved photostability and quantum yield.

Integration into Multidisciplinary Research Platforms for Chemical Biology

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov A significant research gap exists in the biological evaluation of this compound and its derivatives.

Future efforts should be directed towards:

High-Throughput Screening: Screening a library of derivatives against a wide range of biological targets to identify novel therapeutic leads.

Development of Chemical Probes: The synthesis of fluorescently labeled derivatives could provide valuable tools for studying biological processes. The development of fluorinated coumarins as molecular probes serves as a precedent for this approach. nih.gov

Target Identification and Validation: For any identified bioactive derivatives, subsequent studies will be needed to identify their molecular targets and elucidate their mechanisms of action.

The integration of synthetic chemistry, computational modeling, and biological screening will be crucial for unlocking the therapeutic potential of the this compound scaffold.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-1-benzofuran-3-carboxylic acid
Reactant of Route 2
7-Fluoro-1-benzofuran-3-carboxylic acid

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